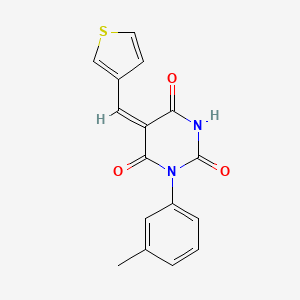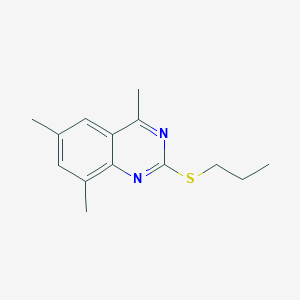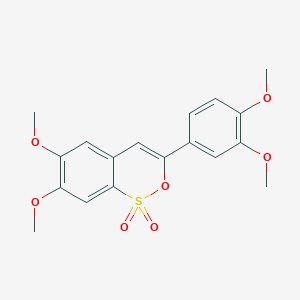![molecular formula C17H22N2O4S3 B4700426 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4700426.png)
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine, also known as PIPES, is a chemical compound that is commonly used in scientific research. It is a derivative of piperazine and is widely used as a buffering agent in biological and biochemical experiments.
Wirkmechanismus
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine acts as a buffering agent by accepting or donating protons to maintain the pH of a solution. It has a pKa of 7.5, which means that it is an effective buffer at pH values close to this value. 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can also form complexes with metal ions, which makes it useful in the preparation of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been shown to have minimal toxic effects on cells and tissues. It does not interfere with enzyme activity or protein structure, which makes it an ideal buffer for biochemical and biophysical experiments. 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has also been shown to have minimal effects on the growth and viability of cells in culture.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several advantages over other buffering agents. It has a low UV absorbance, which makes it useful in experiments that require UV detection. 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is also stable over a wide range of temperatures and pH values, which makes it useful in experiments that require a stable buffer. However, 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has some limitations. It is not effective as a buffer at pH values below 6.1 or above 7.5. Additionally, 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has a relatively low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine. One area of research could be the development of new derivatives of 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine that have improved solubility or buffering capacity. Another area of research could be the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine in the preparation of liposomes for drug delivery. Additionally, 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine could be used in the preparation of new metalloproteins or metalloenzymes for use in biocatalysis or biosensing applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is widely used as a buffering agent in biological and biochemical experiments. It is used to maintain the pH of solutions in the range of 6.1 to 7.5. 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is also used in the preparation of electrophoresis buffers, cell culture media, and protein purification buffers. Additionally, 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is used in the preparation of liposomes, which are used to deliver drugs to specific cells in the body.
Eigenschaften
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-14(2)15-5-7-16(8-6-15)25(20,21)18-9-11-19(12-10-18)26(22,23)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDBDMRBIUWLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(allyloxy)benzoyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4700343.png)
![2-[3-(4-chloro-3-ethylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4700344.png)
![N-{[(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4700351.png)
![2-(allylamino)-3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4700357.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B4700360.png)
![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4700367.png)

![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4700377.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(3-chlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4700381.png)


![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4700418.png)

